molecular formula C18H39ClN4 B14611653 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride CAS No. 59944-43-3

4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride

Cat. No.: B14611653
CAS No.: 59944-43-3
M. Wt: 347.0 g/mol
InChI Key: JELFWGGMRYUDLT-UHFFFAOYSA-N
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Description

4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a chemical compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, dodecyl, and diethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diethyl-4,5-dihydro-1H-1,2,4-triazole with dodecylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-dodecyl-3,5-dimethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
  • 1,2,4-Triazole derivatives : These include compounds like fluconazole and anastrozole, which are known for their antifungal and anticancer activities.

Uniqueness

The uniqueness of 4-Amino-1-dodecyl-3,5-diethyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dodecyl and diethyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Properties

CAS No.

59944-43-3

Molecular Formula

C18H39ClN4

Molecular Weight

347.0 g/mol

IUPAC Name

1-dodecyl-3,5-diethyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride

InChI

InChI=1S/C18H38N4.ClH/c1-4-7-8-9-10-11-12-13-14-15-16-21-18(6-3)22(19)17(5-2)20-21;/h18H,4-16,19H2,1-3H3;1H

InChI Key

JELFWGGMRYUDLT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH+]1C(N(C(=N1)CC)N)CC.[Cl-]

Origin of Product

United States

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